5-Bromo-3-(hydroxyamino)indol-2-one

説明

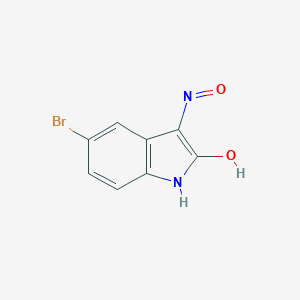

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCZXVTPJFFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420856 | |

| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49675-78-7 | |

| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Hydroxyamino Indol 2 One and Its Derivatives

Strategic Approaches to the Core 5-Bromoindol-2-one Scaffold Synthesis

The foundational step in producing 5-bromo-3-(hydroxyamino)indol-2-one is the synthesis of the 5-bromoindol-2-one core. This is typically achieved through the strategic functionalization of precursors like 5-bromoisatin (B120047).

Precursor Synthesis and Functionalization (e.g., from 5-bromoisatin)

5-Bromoisatin (1H-indole-2,3-dione) serves as a versatile starting material for the synthesis of the target scaffold. umz.ac.ir Its preparation can be accomplished through various methods, including the direct bromination of isatin (B1672199). umz.ac.ir One efficient method involves the use of pyridinium (B92312) bromochromate (PBC) in glacial acetic acid, which can yield 5-bromoisatin in high yields. umz.ac.ir Other brominating agents like N-bromosuccinimide, N-bromocaprolactam, and N-bromosaccharin have also been employed. umz.ac.ir

Once obtained, 5-bromoisatin can undergo various reactions to form derivatives. For instance, it can be reacted with p-toluidine (B81030) to produce a Schiff base, which can be further modified. researchgate.net Another common functionalization is the reaction with 4-aminoacetophenone in the presence of glacial acetic acid to form 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one. ajpp.in This intermediate can then be used to synthesize a variety of chalcone (B49325) and pyrimidine (B1678525) derivatives. ajpp.in

The synthesis of N-substituted 5-bromoisatin derivatives is also a key strategy. This can be achieved by treating the sodium salt of 5-bromoisatin with various alkylating or acylating agents. researchgate.netuobaghdad.edu.iq For example, reaction with monochloroacetylchloride after treatment with sodium hydride yields N-(α-chloroaceto-1-yl)-3-(p-tolyl imino)-5-bromo-2-oxo indole (B1671886). researchgate.net

| Precursor | Reagent | Product | Reference |

| Isatin | Pyridinium bromochromate (PBC), glacial acetic acid | 5-Bromoisatin | umz.ac.ir |

| 5-Bromoisatin | p-Toluidine, glacial acetic acid, DMF | 3-(Tolylimino)-5-bromo-1H-indole-2-one | researchgate.net |

| 5-Bromoisatin | 4-Aminoacetophenone, ethanol (B145695), glacial acetic acid | 3-(4-Acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one | ajpp.in |

| 3-(Tolylimino)-5-bromo-1H-indole-2-one | Sodium hydride, monochloroacetylchloride, DMF | N-(α-chloroaceto-1-yl)-3-(p-tolyl imino)-5-bromo-2-oxo indole | researchgate.net |

Introduction of the Hydroxyamino Moiety at C-3

The introduction of the hydroxyamino group at the C-3 position of the 5-bromoindol-2-one scaffold is a critical step. This transformation can be achieved through the reaction of the C-3 carbonyl group of 5-bromoisatin or its derivatives with hydroxylamine (B1172632) or its salts. This reaction typically proceeds via a condensation mechanism, converting the ketone at the C-3 position into an oxime, which is a tautomer of the 3-(hydroxyamino)indol-2-one (B7734217) structure.

While direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of analogous compounds like 6-hydroxy-3-(hydroxyimino)indolin-2-one suggests a general approach. nih.gov In this case, a precursor is reacted under specific temperature and solvent conditions to yield the desired product. nih.gov The resulting indol-2-one (B1256649) system is nearly planar. nih.gov

Advanced Synthetic Transformations and Derivatization

Further diversification of the this compound structure can be achieved through modifications at various positions of the molecule, including the indole nitrogen, the aromatic ring, and the hydroxyamino group itself.

Modifications at the Indole Nitrogen Atom (N-substitution)

The nitrogen atom of the indole ring (N-1) is a common site for modification. N-substitution can be achieved by reacting the 5-bromoindol-2-one scaffold with various electrophiles, such as alkyl halides or acyl chlorides, typically in the presence of a base. iajps.com For example, N-benzyl derivatives of 5-bromoindolin-2-one have been synthesized and evaluated for their biological activities. nih.gov The synthesis of a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives involved electrophilic substitution at the N-1 position using various halides. iajps.com N-alkylation can also be performed under phase transfer catalysis conditions. researchgate.net

| Starting Material | Reagent | Product | Reference |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Desired halide, anhydrous potassium carbonate, 1,4-dioxan | (R)-5-bromo-1-substituted-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | iajps.com |

| 5-Bromoisatin | Alkylating agents | N-Alkyl-5-bromoisatin | researchgate.net |

Substitutions on the Bromo-Indole Aromatic Ring

The bromo-indole aromatic ring offers opportunities for further functionalization, primarily through electrophilic aromatic substitution or cross-coupling reactions. The bromine atom at the C-5 position is a key handle for introducing new substituents via transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. umz.ac.ir These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives. umz.ac.irrsc.org

For instance, 5-haloisatins are valuable precursors for synthesizing various active pharmaceutical ingredients through these coupling reactions. umz.ac.ir The strategic use of different boronic acids in Suzuki-Miyaura cross-coupling can lead to the selective synthesis of indole-containing triaryl compounds. researchgate.net Additionally, direct electrophilic aromatic substitution on the indole ring can introduce other functional groups, though the regioselectivity is influenced by the existing substituents. researchgate.netic.ac.uk

Chemical Modifications of the Hydroxyamino Group

The hydroxyamino group itself can be chemically modified to create a range of derivatives with potentially altered biological activities. These modifications often involve reactions of the hydroxyl or the amino part of the functional group. For example, the hydroxyl group can be acylated or alkylated.

A common transformation of the related 3-hydrazonoindolin-2-one derivatives involves cyclization reactions. For example, 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinones can be cyclized with ethyl 2-bromopropionate to form 5-bromo-3-[(3-substituted-5-methyl-4-thiazolidinone-2-ylidene)-hydrazono]-1H-2-indolinones. nih.gov Similarly, reaction with oxalyl chloride yields 5-bromo-3-[(2-thioxo-3-substituted-4,5-imidazolidinedione-1-yl)imino]-1H-2-indolinones. nih.gov While these examples are for hydrazono derivatives, similar cyclization strategies could potentially be applied to derivatives of the hydroxyamino group.

Synthesis of Spirocyclic Indol-2-one Systems

The construction of spirocyclic systems from 5-bromoisatin, a precursor to this compound, involves diverse and elegant synthetic methodologies. These reactions often aim to build a quaternary spiro-carbon center at the C3-position of the oxindole (B195798) core, a structural motif present in many biologically active natural products. acs.org

One prominent strategy involves domino reactions. For instance, a one-pot protocol has been developed for the synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones and their corresponding lactams. mdpi.com This method utilizes a zinc-mediated Barbier/aza-Barbier reaction between substituted isatins (including bromo-substituted variants) and 2-(bromomethyl)acrylates. The reaction proceeds through nucleophilic addition followed by an intramolecular cyclization, offering operational simplicity and high atom efficiency. mdpi.com

Three-component 1,3-dipolar cycloaddition reactions represent another powerful tool for accessing spirooxindole derivatives. acs.org Azomethine ylides, generated in situ from the reaction of isatin and a secondary amino acid like L-proline or sarcosine, react with α,β-unsaturated carbonyl compounds (dipolarophiles) such as chalcones. This approach allows for the stereoselective formation of complex pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindoles, creating multiple new bonds and stereocenters in a single step. acs.org The reaction conditions can be optimized to achieve excellent yields and stereoselectivity, often using ethanol as a solvent at reflux temperature. acs.org

Furthermore, the synthesis of spiro[cyclopropan-1,3′-oxindoles] has been achieved from isatins. rsc.org The reaction can tolerate various substituents on the isatin ring. rsc.org Additionally, gold(I)-catalyzed cascade cyclizations of ketone-tethered azido-alkynes have been employed to produce 2-(hydroxymethyl)-C2-spirocyclic indoline-3-ones stereoselectively. acs.org The structure of these complex molecules is often confirmed unambiguously through single-crystal X-ray crystallography. acs.orgnih.gov

Development of Hybrid Structures (e.g., hydrazone, thiazole-linked conjugates)

The synthesis of hybrid molecules incorporating the 5-bromoisatin scaffold with other heterocyclic systems like hydrazones and thiazoles is a significant area of research. These conjugates are typically synthesized through multi-step sequences starting from 5-bromoisatin.

Hydrazone Derivatives: The formation of hydrazone linkages is a common and straightforward transformation. It generally involves the condensation reaction between the reactive C3-carbonyl group of 5-bromoisatin and a hydrazine (B178648) or hydrazide derivative. nih.govresearchgate.net For example, 4-aminoquinoline–isatin hybrids have been synthesized by reacting 4-((7-chloroquinolin-4-yl)amino)benzohydrazide with various substituted isatins, including 5-bromoisatin. nih.gov This reaction is typically carried out in ethanol under reflux conditions and results in good yields of the target hydrazone hybrids. nih.gov The resulting (Z)-N′-(5-bromo-2-oxoindolin-3-ylidene)hydrazides are often crystalline solids. nih.gov

Thiazole-Linked Conjugates: The incorporation of a thiazole (B1198619) ring often involves the renowned Hantzsch thiazole synthesis. researchgate.netmdpi.com A general route starts with the reaction of 5-bromoisatin with a compound containing a primary amine, such as ethyl glycinate, to form a Schiff base intermediate. researchcommons.org This intermediate can then be further functionalized. For instance, reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone. researchgate.net This thiosemicarbazone can then undergo cyclization with an α-haloketone (e.g., α-bromoacetophenone derivatives) in a Hantzsch reaction to construct the thiazole ring, creating a hydrazone-bridged thiazole-isatin conjugate. researchgate.net

Alternatively, 5-bromoisatin can be reacted with urea (B33335) or thiourea (B124793) to form intermediates that, upon cyclization with reagents like p-bromophenacylbromide, yield oxazole (B20620) or thiazole derivatives, respectively. researchcommons.org These multi-step synthetic routes allow for the creation of a diverse library of hybrid structures. researchcommons.orgresearchgate.net

Spectroscopic and Structural Elucidation Techniques in Synthetic Organic Chemistry

The structural verification of newly synthesized derivatives of this compound is paramount and is achieved through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for the structural elucidation of these organic compounds. nih.govresearchgate.netresearchcommons.org

¹H NMR: Proton NMR provides crucial information about the chemical environment of protons in the molecule. For 5-bromoisatin derivatives, the aromatic protons on the indole ring typically appear as doublets and doublets of doublets in the downfield region (around 7-8 ppm), with their coupling patterns revealing their substitution pattern. chemicalbook.comyoutube.com The disappearance of the isatin C3-ketone and the appearance of new signals, such as the -NH proton of a hydrazone (which can resonate as far downfield as 11-12 ppm), are key indicators of a successful reaction. nih.govmdpi.com In spirocyclic systems, the formation of new stereocenters can lead to complex splitting patterns for the newly introduced aliphatic protons. acs.org Two-dimensional NMR techniques like COSY are used to establish proton-proton coupling networks, which helps in assigning the signals unambiguously. researchgate.net

¹³C NMR: Carbon-13 NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon (C2-oxo) and the spiro-carbon (C3) are particularly diagnostic. researchgate.net The appearance of signals corresponding to the carbons of the newly introduced thiazole, hydrazone, or spirocyclic moiety confirms the successful synthesis of the target molecule. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized compounds, thereby confirming their elemental composition. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govastate.edu

The mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺. nih.govnih.gov For compounds containing bromine, a characteristic isotopic pattern is observed for the molecular ion peak, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. chemicalbook.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS provide crucial connectivity and formula information, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state. nih.govmkuniversity.ac.in This technique is particularly vital for compounds with multiple stereocenters, such as the spirocyclic indol-2-ones, where it can definitively establish the relative and absolute stereochemistry. acs.orgacs.org

By analyzing the diffraction pattern of a single crystal, scientists can determine precise bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This provides a detailed picture of the molecule's conformation and the spatial arrangement of its substituents. acs.org For example, X-ray analysis has been used to confirm the spirocyclic nature of products formed in palladium-catalyzed reactions and to elucidate the structure of novel spiro[2H-indol]-3(1H)-ones formed as byproducts in rearrangement reactions. nih.govnih.gov The data obtained from X-ray crystallography is often presented in crystallographic information files (CIFs) and can be visualized as thermal ellipsoid plots (e.g., ORTEP). mkuniversity.ac.in

Biological Activities and Mechanistic Pathways of 5 Bromo 3 Hydroxyamino Indol 2 One Analogues

Broad Spectrum Biological Relevance of Indole (B1671886) and Indolin-2-one Frameworks

The indole and indolin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of a vast array of biologically active compounds. nih.gov These heterocyclic systems are present in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting their fundamental role in biological systems. nih.gov The versatility of the indole ring allows for a wide range of chemical modifications, leading to the discovery of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.goviajps.comnih.gov

Indolin-2-one, also known as oxindole (B195798), is a particularly important pharmacophore in the design of anticancer agents. nih.gov The substitution pattern on the indolin-2-one ring, especially at the C3 position, significantly influences the biological activity and selectivity of these compounds. nih.gov Many potent enzyme inhibitors, such as kinase inhibitors used in cancer therapy, are based on the indolin-2-one framework. nih.govnih.gov The ability of these frameworks to interact with various biological targets underscores their broad-spectrum relevance in drug discovery and development. nih.govnih.gov

In Vitro Evaluation of Biological Effects

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of indolin-2-one derivatives against a wide range of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, lung, colon, and liver, among others. nih.govnih.govnih.gov

For instance, a series of novel N-benzyl-5-bromoindolin-2-one derivatives were evaluated for their anti-proliferative activity against A-549 lung cancer and MCF-7 breast cancer cell lines. nih.gov The 4-arylthiazole-bearing derivatives, in particular, demonstrated significant anticancer activity against MCF-7 cells. nih.gov Similarly, certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones have exhibited notable cytotoxicity, with one derivative showing marked effects on breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov

The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which is the concentration of the compound required to inhibit cell growth by 50%. Several indolin-2-one derivatives have shown IC50 values in the micromolar and even submicromolar range, indicating potent cytotoxic activity. nih.govnih.gov

Interactive Table: Antiproliferative Activity of Indolin-2-one Analogues

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast) | IC50 = 7.17 ± 0.94 µM | nih.gov |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | IC50 = 2.93 ± 0.47 µM | nih.gov |

| 4-fluoro-phenylthiosemicarbazone derivative 2f | BT-549 (Breast) | log10GI50 = -6.40 | nih.gov |

| 4-fluoro-phenylthiosemicarbazone derivative 2f | NCI-H23 (Non-small cell lung) | log10GI50 = -6.10 | nih.gov |

| 4-fluoro-phenylthiosemicarbazone derivative 2f | IGROV1 (Ovarian) | log10GI50 = -6.02 | nih.gov |

| Indolinone-based derivative 9 | HepG-2 (Liver) & MCF-7 (Breast) | IC50 = 2.53 - 7.54 µM | nih.gov |

| Indolinone-based derivative 20 | HepG-2 (Liver) & MCF-7 (Breast) | IC50 = 2.53 - 7.54 µM | nih.gov |

| Bis-indolinone derivative 5b | Various (60 human cancer cell lines) | Submicromolar GI50 values | nih.gov |

| N-propylindole–5-methylisatin hybrid 8a | MDA-MB-231 (Breast) | IC50 = 4.7 ± 0.28 µM | tandfonline.com |

| Indole–isatin (B1672199) hybrid 5o | Various (3 human cancer cell lines) | IC50 = 1.69 µM | nih.gov |

| Indole–isatin hybrid 5w | Various (3 human cancer cell lines) | IC50 = 1.91 µM | nih.gov |

A key mechanism through which indolin-2-one analogues exert their anticancer effects is by inhibiting the activity of various protein kinases that are crucial for tumor growth and survival. nih.govnih.gov These enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, play a pivotal role in angiogenesis, cell proliferation, and signal transduction. nih.govnih.gov

Several indolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.govnih.gov For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated good inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov The inhibition of VEGFR-2 by these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth. nih.gov

In addition to VEGFR-2, some indolin-2-one analogues have also shown inhibitory activity against EGFR tyrosine kinase. nih.gov One particular derivative displayed nanomolar inhibitory action against both EGFR kinase and VEGFR-2. nih.gov The dual inhibition of these key signaling pathways can lead to a more comprehensive and effective anticancer response. Furthermore, some indole-based compounds have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, which are essential for cell cycle regulation. nih.govnih.gov

Interactive Table: Enzyme Inhibition Profiles of Indolin-2-one Analogues

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-benzyl-5-bromoindolin-2-one derivative 7c | VEGFR-2 | 0.728 µM | nih.gov |

| N-benzyl-5-bromoindolin-2-one derivative 7d | VEGFR-2 | 0.503 µM | nih.gov |

| Indolinone-based derivative 9 | CDK-2 | 4.8-fold higher than indirubin (B1684374) | nih.gov |

| Indolinone-based derivative 20 | EGFR kinase | 8.8-fold higher than indirubin | nih.gov |

| Indolinone-based derivative 20 | VEGFR-2 | 5.4-fold higher than indirubin | nih.gov |

| N-propylindole–5-methylisatin hybrid 8a | CDK2 | 0.85 ± 0.03 µM | tandfonline.com |

| N-propylindole–5-methylisatin hybrid 8a | Bcl-2 | 0.46 ± 0.02 µM | tandfonline.com |

Indolin-2-one analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption of the cell cycle is a key mechanism underlying their antiproliferative activity. nih.govnih.govresearchgate.net

Flow cytometry analysis is a common technique used to study the effects of these compounds on the cell cycle distribution. Studies have revealed that various indolin-2-one derivatives can induce cell cycle arrest at different checkpoints, including the G1, S, and G2/M phases. For instance, certain indolinone-based derivatives were found to induce cell cycle arrest at the G1 phase in HepG2 cells. nih.gov Another study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative showed that it caused a significant increase in the number of cells in the sub-G1 phase and induced cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov Similarly, a 5'-bromo-substituted isoindigo derivative was found to arrest HL-60 cells at the G0/G1 phase. nih.gov

The ability of these compounds to halt the cell cycle prevents cancer cells from dividing and proliferating, ultimately contributing to their demise. The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cancer cell being treated. researchgate.netnih.gov

In addition to inducing cell cycle arrest, many indolin-2-one analogues are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a highly regulated process that plays a critical role in eliminating damaged or unwanted cells, and its induction is a major goal of cancer therapy. nih.gov

The apoptotic process is mediated by a family of cysteine proteases called caspases. The activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis. nih.gov Several studies have shown that treatment with indolin-2-one derivatives leads to the activation of these caspases in cancer cells. nih.gov

The regulation of apoptosis is also controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. nih.govnih.gov An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. Research has demonstrated that certain indolin-2-one derivatives can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis. nih.govnih.govnih.gov For example, treatment with specific indolinone derivatives resulted in elevated levels of the Bax/Bcl-2 ratio, which in turn initiated the caspase-3/7 cascade. nih.gov

Modulation of Cellular Processes and Signaling Pathways

Angiogenesis Modulation Studies

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. The modulation of this process is a key strategy in developing new therapeutics. Analogues of 5-bromo-3-(hydroxyamino)indol-2-one have been investigated for their ability to interfere with angiogenesis.

For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Specifically, compounds 7c and 7d in a referenced study showed significant VEGFR-2 inhibition with IC50 values of 0.728 µM and 0.503 µM, respectively. nih.gov This inhibition of a critical signaling pathway highlights the potential of these analogues as anti-angiogenic agents. The anticancer activity of these compounds was also evaluated against breast (MCF-7) and lung (A-549) cancer cell lines, with compounds 7c and 7d showing the most promising results against MCF-7 cells. nih.govmdpi.com

Investigation of Other Potential Biological Activities

Beyond their impact on angiogenesis, analogues of this compound have been explored for a variety of other biological effects.

Antimicrobial Activity: The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Several studies have highlighted the antimicrobial potential of bromoindole derivatives. For example, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one has shown effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Escherichia coli and Streptococcus. rdd.edu.iq Other research has identified 6-bromoindolglyoxylamide polyamine derivatives with intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius. nih.gov Furthermore, a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones were found to possess a broad spectrum of activity against various bacteria and fungi, with some compounds showing significant activity against methicillin-resistant S. aureus (MRSA). researchgate.net

Anti-inflammatory and Antioxidant Activities: Chronic inflammation and oxidative stress are implicated in numerous diseases. Some indole derivatives have shown promise in mitigating these processes. For instance, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one has been identified as a non-selective COX inhibitor, a key target in anti-inflammatory therapy, and has demonstrated in vivo anti-inflammatory and antioxidant activities. researchgate.net Similarly, 5-fluoro-2-oxindole, a related compound, has been shown to alleviate inflammatory pain and inhibit oxidative and inflammatory responses. mdpi.comnih.gov The antioxidant potential of 3-hydroxy-3-substituted oxindoles, including those with halogen substitutions, has also been noted, with their activity increasing in a concentration-dependent manner. evitachem.com

Neurodegenerative Relevance: The indole scaffold is recognized as a "privileged framework" in medicinal chemistry due to its ability to interact with various receptors, making it a person of interest in the development of agents for neurodegenerative diseases. nih.gov While direct studies on this compound in neurodegenerative models are limited in the provided context, the broader class of indole derivatives is actively being investigated for conditions like Alzheimer's disease. nih.gov

Experimental Methodologies for Biological Activity Assessment

A variety of robust experimental techniques are employed to characterize the biological activities of this compound analogues. These methods provide insights into the compounds' effects on cell viability, target engagement, and cellular processes.

Cell-Based Assays

Cell-based assays are fundamental in determining the cytotoxic and anti-proliferative effects of new compounds.

MTT Assay for Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. This assay was utilized to screen pyrazole–indole hybrids for their in vitro cytotoxicity against various human cancer cell lines, including HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma). nih.gov

Colony Formation Assays: While not explicitly detailed in the provided search results for the specific compound, colony formation assays are a standard method to evaluate the long-term proliferative capacity of cells after treatment with a compound.

Enzymatic Assays for Target Inhibition Measurement

Enzymatic assays are crucial for determining if a compound directly interacts with and inhibits the activity of a specific enzyme, which is often a key mechanism of action.

VEGFR-2 Inhibition Assay: To confirm the anti-angiogenic potential of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, their inhibitory activity against the VEGFR-2 enzyme was directly measured. nih.gov

COX Inhibition Assay: The anti-inflammatory properties of indole-based chalcone (B49325) derivatives were investigated through in vitro assays measuring the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay: An electrochemical method has been developed for the rapid analysis of human indoleamine 2,3-dioxygenase (hIDO1) inhibition, an important target in cancer immunotherapy. mdpi.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. It is particularly useful for studying the effects of compounds on the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: Treatment of MCF-7 breast cancer cells with 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d led to a significant increase in the sub-G1 population, indicative of apoptosis, and an arrest in the G2/M phase of the cell cycle. nih.govmdpi.com

Apoptosis Analysis: The induction of apoptosis in HepG2 cells by pyrazole–indole hybrids 7a and 7b was investigated using flow cytometry, further elucidating their anticancer mechanism. nih.gov

Advanced Biological Characterization Techniques

To gain a deeper understanding of the molecular mechanisms of action, more advanced techniques are employed.

Western Blotting for Protein Expression: This technique is used to detect and quantify the levels of specific proteins. For example, the effects of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d on the levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 were assessed using Western blotting. nih.gov Similarly, the expression levels of various proteins involved in inflammation and oxidative stress, such as MAPKs, Nrf2, NQO1, HO-1, and NOS2, were analyzed by Western blotting in studies of 5-fluoro-2-oxindole. nih.gov

Gene Expression Studies: The impact of compounds on gene expression can be measured at the mRNA level. For instance, RT-qPCR was used to confirm the downregulation of pro-inflammatory genes like TNF-α, IL-6, and IL-1β in response to treatment with an essential oil containing indole-related compounds. nih.gov

Ex Vivo and In Vivo Models for Pathway Elucidation

The elucidation of the precise mechanistic pathways through which this compound analogues exert their biological effects relies heavily on the use of both ex vivo and in vivo models. These models are indispensable for validating in vitro findings and for understanding the complex interactions of these compounds within a complete biological system. Research in this area has particularly focused on the anti-inflammatory and anticancer activities of isatin derivatives.

Ex vivo studies serve as a crucial bridge between in vitro assays and in vivo experiments. While specific ex vivo data on this compound is not extensively documented, studies on related isatin analogues provide a framework for understanding potential methodologies. For instance, the anti-neuroinflammatory potential of halogenated isatin derivatives has been assessed using LPS-activated BV2 microglia cells ex vivo. mdpi.com In these studies, the cells are harvested and maintained in a controlled environment, where they can be treated with the compounds to measure the release of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com This approach allows for the investigation of inflammatory pathways in a cell type-specific manner, outside the complexity of a living organism but with higher biological relevance than isolated enzyme assays.

Another key application of ex vivo models is in the study of hematological effects. For example, the haemolytic and antihaemolytic activity of various drug candidates can be evaluated on freshly isolated erythrocytes. irapa.org This is critical for assessing the biocompatibility of isatin analogues and their potential to induce or protect against oxidative damage to red blood cells. irapa.org

In vivo models are paramount for confirming the therapeutic potential and understanding the systemic effects and mechanisms of action of isatin analogues. A widely used in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. nih.govresearchgate.net In this model, inflammation is induced by injecting carrageenan into the paw, and the subsequent swelling is measured over time after administration of the test compound. nih.govresearchgate.net Studies on various isatin derivatives, including those with 5-chloro and 5-bromo substitutions, have demonstrated significant reductions in paw edema, indicating potent anti-inflammatory effects. nih.gov Further mechanistic insights can be gained through the zymosan-induced air pouch model, which allows for the analysis of inflammatory exudates and the quantification of leukocyte migration, providing a clearer picture of the compound's effect on the inflammatory cascade.

In the realm of oncology, in vivo xenograft models are the gold standard for evaluating the anticancer efficacy of isatin analogues. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compounds. The effect on tumor growth, size, and metastasis can be directly observed and measured. For instance, some symmetrical bis-Schiff base derivatives of isatin have been shown to cause a substantial inhibition of tumor growth in mice. nih.gov Furthermore, studies on isatin-based compounds like Sunitinib, an FDA-approved kinase inhibitor, have utilized in vivo models to demonstrate its ability to induce tumor cell apoptosis and arrest the cell cycle. nih.gov

The following tables summarize key findings from ex vivo and in vivo studies on isatin analogues, providing insights into the models used and the pathways elucidated.

| Compound Type | Model | Key Findings | Implicated Pathway |

| Halogenated Isatin Derivatives | Ex vivo (LPS-activated BV2 microglia) | Reduction of NO, IL-6, and TNF-α release. mdpi.com | Anti-neuroinflammatory pathways |

| Dihydroimidazotriazinones | Ex vivo (Erythrocytes) | Inhibition of oxidative haemolysis. irapa.org | Antioxidant/protective pathways |

| Compound Type | Model | Key Findings | Implicated Pathway |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives (including 5-Br substituted) | In vivo (Carrageenan-induced paw edema) | Significant reduction in paw edema. nih.gov | COX-2 Inhibition |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | In vivo (Carrageenan-induced paw edema and zymosan-induced air pouch) | Reduced edema, vascular permeability, and cell migration. | Anti-inflammatory pathways |

| Symmetrical bis-Schiff base isatin derivatives | In vivo (Tumor xenograft in mice) | Substantial inhibition of tumor growth. nih.gov | Antiproliferative pathways |

| Sunitinib (isatin-based) | In vivo (Tumor models) | Induction of tumor cell apoptosis and cell cycle arrest. nih.gov | Receptor Tyrosine Kinase (RTK) inhibition |

These ex vivo and in vivo studies are critical for advancing our understanding of the therapeutic potential of this compound analogues and for guiding the development of new and more effective therapeutic agents.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Features within the 5-Bromo-3-(hydroxyamino)indol-2-one Scaffold

The this compound molecule is built upon an indole (B1671886) scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of biologically active compounds. acs.orgresearchgate.net The core pharmacophoric features of this scaffold include the oxindole (B195798) ring system, a bromine substituent at the 5-position, a hydroxyamino group at the 3-position, and a carbonyl group at the 2-position.

The oxindole framework itself is a key component found in many natural products and pharmaceutically active compounds. mdpi.com The carbonyl group at the C-2 position typically behaves as an amide, influencing the electronic properties and hydrogen bonding capacity of the molecule. researchgate.net The nitrogen atom within the indole ring at position 1 can act as a hydrogen bond donor, a crucial interaction for receptor binding. researchgate.net

The substitution pattern on this scaffold is critical for its biological profile. The bromine atom at the C-5 position and the hydroxyamino group at the C-3 position are defining features that significantly influence the molecule's activity. The hydroxyimino group, in particular, is recognized for its potential to form hydrogen bonds and chelate metals, which can be vital for interacting with the active sites of enzymes. psu.edu Derivatives where the hydroxyamino group is modified, such as in 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been synthesized from the related 5-bromoisatin (B120047) core and have demonstrated notable anticancer activities. mdpi.com

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence and nature of halogen substituents on the indole ring can dramatically modulate the biological potency and selectivity of this class of compounds. It has been observed that halogenation at the C-5 position of the isatin (B1672199) core, including with bromine, can render the resulting compounds significantly more active than their unsubstituted parent compounds. researchgate.net

In a study of various indole derivatives, a bromine-substituted compound demonstrated very promising cytotoxic effects against cancer cell lines. acs.org Furthermore, research on other heterocyclic systems has shown that increasing the size of the halogen, for instance, moving from fluorine to iodine, can enhance antibacterial properties, suggesting that steric factors play a role in addition to electronic effects. nih.gov Conversely, in a series of CysLT1 antagonists with an indole core, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. nih.gov

Substitutions on the indole ring have also been shown to improve the binding selectivity of certain compounds for different receptor subtypes, such as the CB2 over the CB1 cannabinoid receptor. scispace.com This highlights the nuanced role that halogen substituents play in fine-tuning the pharmacological profile of indole-based molecules.

| Compound Series | Halogen Effect | Biological Activity |

| Isatin Derivatives | 5-Bromo substitution enhances activity compared to unsubstituted parent. researchgate.net | General biological activity |

| Indole Derivatives | Bromine-substituted derivative showed promising cytotoxicity. acs.org | Anticancer |

| Sulfur-Containing Flavonoids | Potency increased from Fluorine to Iodine. nih.gov | Antibacterial |

| CysLT1 Antagonists | Fluorine substitution was more potent than Chlorine. nih.gov | Anti-asthmatic |

Role of the Hydroxyamino Group and its Derivatives in Receptor Interactions

The hydroxyamino group (-NHOH) at the C-3 position, or its tautomeric hydroxyimino (=N-OH) form, is a critical determinant of the biological activity of this compound. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with the active sites of enzymes and receptors. psu.edu This hydrogen bonding capability is believed to be a key mechanism behind the potential enzyme inhibitory activity of the compound. psu.edu

Furthermore, the hydroxyamino group can function as a chelating agent for metal ions, which is a crucial feature for the inhibition of certain metalloenzymes. In some contexts, it can also act as a hydrogen-bond donor to facilitate interactions with catalytic metal centers in enzymes. psu.edu The significance of this moiety is underscored by its presence in other biologically active molecules, such as certain histone deacetylase (HDAC) inhibitors, where it plays a vital role in coordinating to the zinc ion in the enzyme's active site. rsc.orgnih.gov

In a related quinoline-based structure, the hydroxyimino group was found to be nearly coplanar with the ring system and participated in intermolecular hydrogen bonding, which dictates the crystal packing and can influence solubility and bioavailability. Derivatives of the core structure, such as hydrazonoindolin-2-ones, which are synthesized from the corresponding isatin, have shown potent anticancer activity, indicating that modifications of the C-3 substituent can lead to powerful new therapeutic agents. mdpi.com

Impact of Substituents on the Indole Ring System on Activity Profiles

The activity profile of the this compound scaffold is highly sensitive to the nature and position of other substituents on the indole ring. Structure-activity relationship studies on related indole compounds have provided valuable insights into these effects.

For instance, substitutions at positions C-5, C-6, and C-7 have been shown to modulate CNS activity. researchgate.net In the context of anticancer activity, the introduction of a nitro group at the C-5 position was found to enhance cytotoxicity, whereas a methoxy (B1213986) group had a milder effect. researchgate.net The position of substitution is also critical. In one study on CysLT1 antagonists, substitution at the C-4 position of the indole ring was found to be the least favorable for activity, while substitution at C-7 was the most favorable. nih.gov Specifically, derivatives with a methoxy group at the C-7 position exhibited significant potency. nih.gov

The nitrogen at the N-1 position of the indole ring is also a key site for modification. N-alkylation and N-acylation are common strategies to alter the physicochemical properties and biological activity of indole derivatives. researchgate.net However, in some cases, substitutions on the indole ring can be detrimental to a specific activity. For example, in a series of cannabinoid receptor ligands, substitutions on the indole ring generally led to a decrease in agonist activity, even though they sometimes improved binding selectivity. scispace.com A study on 5-bromo-isatin derivatives revealed that a 4-fluoro-phenylthiosemicarbazone derivative displayed the most favorable cytotoxicity, highlighting the importance of the substituent attached at the C-3 position.

| Position | Substituent | Effect on Activity | Compound Class |

| C-5 | Nitro | Enhanced anticancer activity. researchgate.net | Isatin Derivatives |

| C-5, C-6, C-7 | Various | Improved CNS activity. researchgate.net | Isatin Derivatives |

| C-4 | Various | Least favorable for activity. nih.gov | CysLT1 Antagonists |

| C-7 | Methoxy | Most favorable for activity. nih.gov | CysLT1 Antagonists |

| N-1 | Alkyl/Acyl groups | Modulates physicochemical and biological properties. researchgate.net | Indole Derivatives |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in this compound and its derivatives is crucial for their interaction with biological targets. The oxindole ring system is largely planar, but the substituent at the C-3 position introduces a key stereocenter, meaning the compound can exist as different stereoisomers (enantiomers or diastereomers). The specific stereochemistry can profoundly impact biological activity, as proteins and receptors are chiral environments.

X-ray crystallography studies on related 3-substituted-3-hydroxy-2-oxindoles have confirmed the three-dimensional structure of this class of compounds. mdpi.comrsc.org These studies are essential for understanding the precise spatial orientation of the functional groups. For example, in 3-acylidene 2-oxindoles, the E- and Z-isomers exhibit different conformational preferences. The E-isomers tend to adopt a planar conformation to minimize dipole-dipole interactions, whereas the Z-isomers often have a twisted conformation. This difference in planarity can affect the molecule's ability to stack with aromatic residues in a binding pocket.

Molecular dynamics simulations of oxindole derivatives bound to protein active sites have revealed that some inhibitors maintain a rigid conformation, which is favorable for strong binding, while others are more flexible. psu.edu The conformational stiffness of the ligand within the binding site is a key factor for stable and effective interactions. psu.edu Although specific conformational analysis data for this compound is not widely available, the principles derived from related structures underscore the importance of stereochemistry and conformational preferences in its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

Both 2D- and 3D-QSAR studies have been successfully applied to various series of indole derivatives to understand the structural requirements for different biological activities, including anti-influenza and histone deacetylase inhibition. These models use molecular descriptors that encode information about the physicochemical properties, topology, and 3D shape of the molecules to build a mathematical relationship with their activity.

Molecular docking and molecular dynamics simulations are often used in conjunction with QSAR to provide a more detailed picture of how these compounds interact with their biological targets at an atomic level. mdpi.com For instance, in a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, molecular modeling was used to explore the binding mode of the most active compounds within the active site of the VEGFR-2 enzyme. mdpi.com While a specific QSAR model for this compound has not been detailed in the public domain, the successful application of these methods to structurally related compounds indicates their potential utility in optimizing the activity of this scaffold.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The synthesis of indol-2-one (B1256649) derivatives is a dynamic area of organic chemistry. ontosight.aimdpi.com Current methodologies often involve multi-step processes that can be time-consuming and may result in modest yields. beilstein-archives.org Future research will likely focus on the development of more efficient and versatile synthetic routes to access a wider array of complex derivatives. This includes the exploration of novel catalytic systems, such as those employing transition metals, to facilitate the construction of the core indole (B1671886) scaffold and the introduction of diverse functional groups. researchgate.net The use of multicomponent reactions, which allow for the formation of several bonds in a single step, is another promising avenue for streamlining the synthesis of these complex molecules. tdx.catacs.org Furthermore, the development of methods for the stereoselective synthesis of chiral indol-2-one derivatives is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. nih.gov

A key strategy in the synthesis of novel derivatives involves the modification of the starting materials. For instance, the use of substituted isatins and various hydrazide derivatives allows for the creation of a diverse library of compounds. mdpi.commdpi.com The reaction conditions, including the choice of solvent and catalyst, play a critical role in determining the outcome of these reactions. mdpi.com

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Resulting Derivative Class |

| Isatin (B1672199) | 5-Bromofuran-2-carbohydrazide | Condensation | N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide |

| 1-Benzyl-5-bromoindoline-2,3-dione | Thiosemicarbazide (B42300) | Condensation | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives |

| 7-Bromoindolylboronic acid | 4-Chloro-pyrimidinyl-2-amine | Suzuki Coupling | Meridianin D |

Table 1: Examples of Synthetic Strategies for Indol-2-one Derivatives.

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

While numerous indol-2-one derivatives have demonstrated promising biological activities, including anticancer and anti-inflammatory effects, the precise molecular mechanisms underlying these actions often remain to be fully elucidated. beilstein-archives.orgnih.gov Future research should prioritize in-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds. acs.orgimpactfactor.org

For example, many indol-2-one derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov Detailed enzymatic assays and structural biology studies, such as X-ray crystallography, can provide insights into the binding modes of these inhibitors and the molecular basis for their selectivity. mdpi.com Furthermore, investigating the effects of these compounds on downstream signaling pathways, such as the MAPK and PI3K pathways, can help to unravel their complex biological effects. beilstein-archives.org The interaction of these compounds with other potential targets, such as 5-lipoxygenase-activating protein (FLAP), is also an area of active investigation. acs.org

Integrated Experimental and Computational Methodologies for Comprehensive Studies

The integration of experimental and computational approaches offers a powerful strategy for accelerating the discovery and development of novel indol-2-one derivatives. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinities of these compounds for their biological targets and to guide the design of new analogs with improved potency and selectivity. mdpi.comresearchgate.net

These computational predictions can then be validated through experimental studies, including in vitro and in vivo assays. mdpi.comnih.gov This iterative cycle of design, synthesis, and testing can significantly reduce the time and resources required to identify promising drug candidates. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to establish correlations between the chemical structures of these compounds and their biological activities, providing valuable insights for further optimization. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The diverse biological activities of indol-2-one derivatives suggest that they may interact with a wide range of biological targets, some of which may be currently unknown. ontosight.aiimpactfactor.org High-throughput screening of large compound libraries against a panel of different enzymes and receptors could lead to the identification of novel biological targets and therapeutic applications for this class of compounds. ontosight.ai

For instance, while the anticancer and anti-inflammatory properties of indol-2-ones are well-documented, their potential in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases, remains largely unexplored. nih.govimpactfactor.orgresearchgate.net The unique chemical space occupied by these compounds, particularly those derived from marine natural products, offers a rich source for the discovery of new bioactive molecules. mdpi.com

Design and Synthesis of Highly Selective and Potent Analogues based on SAR and Computational Insights

The knowledge gained from structure-activity relationship (SAR) studies and computational modeling can be leveraged to design and synthesize new generations of indol-2-one derivatives with enhanced potency and selectivity. mdpi.comnih.gov By systematically modifying the substituents on the indole ring and the side chains, it is possible to fine-tune the pharmacological properties of these compounds. beilstein-archives.orgnih.gov

For example, the introduction of different functional groups at the C-4 position of the podophyllotoxin (B1678966) scaffold, a related class of natural products, has led to the development of clinically successful anticancer drugs. nih.gov A similar approach can be applied to the 5-bromo-3-(hydroxyamino)indol-2-one scaffold to generate analogs with improved therapeutic profiles. The synthesis of halogenated derivatives, for instance, has been shown to modulate the biological activity of these compounds. nih.gov The goal is to develop compounds that exhibit high affinity for their intended target while minimizing off-target effects, thereby reducing the potential for side effects. nih.gov

| Compound Class | Key Structural Feature | Biological Activity |

| Indolin-2-one derivatives | Heterocyclic alkane at the solvent interface | Potent and selective FLT3 inhibitors |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Hydrazone linker to a 4-arylthiazole moiety | Anticancer activity against breast cancer cells |

| Bromo-substituted indirubins | Bromine substitution on the indirubin (B1684374) core | Inhibition of inflammatory mediator release |

Table 2: Structure-Activity Relationships of Bioactive Indol-2-one Derivatives.

Q & A

Basic: How can the structural identity of 5-Bromo-3-(hydroxyamino)indol-2-one be confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : and NMR can identify proton environments and carbon frameworks. For example, indole protons typically resonate between δ 6.8–7.5 ppm, while hydroxyamino groups show broad signals near δ 8–10 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., observed m/z 427.0757 [M+H] for a related bromoindole derivative) .

- TLC Analysis : Use solvent systems like 70:30 ethyl acetate/hexane (R ≈ 0.30) to monitor purity during synthesis .

Basic: What solvent systems and catalysts are effective for synthesizing bromo-substituted indole derivatives?

Answer:

- Solvents : Polar aprotic solvents like DMF or PEG-400/DMF mixtures (2:1) enhance reaction efficiency for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- Catalysts : CuI (1.0 g per 700 mg substrate) facilitates triazole formation in click chemistry approaches .

- Workup : Post-reaction, extract with ethyl acetate, dry over NaSO, and purify via flash chromatography (70:30 ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in yield optimization during scale-up synthesis?

Answer:

- Parameter Screening : Vary temperature (e.g., 60–90°C), catalyst loading (0.5–1.5 eq), and solvent ratios to identify optimal conditions. For example, vacuum drying at 90°C removes residual DMF, improving purity .

- Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., debrominated species or dimerization artifacts).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint bottlenecks (e.g., slow cyclization steps) .

Advanced: What methodologies are suitable for studying the bioactivity of this compound in ischemia models?

Answer:

- In Vitro Assays :

- In Vivo Models :

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First Aid : If inhaled, move to fresh air and consult a physician; for skin contact, wash with soap and water .

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Functional Group Modifications :

- Computational Modeling :

Basic: How to troubleshoot low purity during flash chromatography purification?

Answer:

- Column Preparation : Use silica gel (230–400 mesh) and pre-equilibrate with the eluent (e.g., 70:30 ethyl acetate/hexane) .

- Fraction Analysis : Collect small fractions (5–10 mL) and monitor by TLC. Combine only high-purity fractions (R ±0.05 of target).

- Gradient Elution : Adjust solvent polarity incrementally (e.g., 10% stepwise increases in ethyl acetate) to resolve closely eluting impurities .

Advanced: What strategies are effective for automating the synthesis of indole derivatives like this compound?

Answer:

- Flow Chemistry : Use microreactors for CuAAC reactions, enabling precise control of residence time and temperature .

- High-Throughput Screening (HTS) : Employ robotic liquid handlers to test 96-well plates with varying substrates/catalysts (e.g., furan-imino derivatives in ) .

- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst, stoichiometry) for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。